Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxy-5-(1-pyrrolidinyl)benzoate
Description
Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxy-5-(1-pyrrolidinyl)benzoate is a structurally complex sulfonamide derivative featuring a benzoate ester core. Key functional groups include:
- Sulphonamide group (-SO₂NH-) linked to a dimethylamino-methylene moiety.
- Phenoxy substituent at the 4-position.
- Pyrrolidinyl group at the 5-position.
This compound is hypothesized to exhibit pharmacological activity due to its sulfonamide backbone, a common feature in diuretics, antimicrobials, and enzyme inhibitors. Its synthesis typically involves multi-step reactions, including condensation, sulfonation, and esterification, followed by characterization via FTIR, NMR (¹H and ¹³C), and mass spectrometry (ESI-MS) .
Properties
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)sulfonyl-4-phenoxy-5-pyrrolidin-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-23(2)15-22-30(26,27)19-14-16(21(25)28-3)13-18(24-11-7-8-12-24)20(19)29-17-9-5-4-6-10-17/h4-6,9-10,13-15H,7-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDOTWMVKQPCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NS(=O)(=O)C1=CC(=CC(=C1OC2=CC=CC=C2)N3CCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975784 | |
| Record name | Methyl 3-{[(dimethylamino)methylidene]sulfamoyl}-4-phenoxy-5-(pyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60376-76-3 | |
| Record name | Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-4-phenoxy-5-(1-pyrrolidinyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60376-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxy-5-(1-pyrrolidinyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060376763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-{[(dimethylamino)methylidene]sulfamoyl}-4-phenoxy-5-(pyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-[[[(dimethylamino)methylene]amino]sulphonyl]-4-phenoxy-5-(1-pyrrolidinyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials
- 4-phenoxy-5-(1-pyrrolidinyl)benzoic acid or its derivatives
- Dimethylamine or dimethylaminomethylene reagents
- Sulphonyl chloride derivatives or equivalents for sulphonamide formation
- Methanol or methylating agents for esterification
Stepwise Synthetic Outline
| Step | Reaction Type | Description | Typical Conditions |
|---|---|---|---|
| 1 | Esterification | Conversion of 4-phenoxy-5-(1-pyrrolidinyl)benzoic acid to methyl ester | Acid catalyst (e.g., sulfuric acid), methanol, reflux |
| 2 | Sulphonylation | Introduction of sulphonyl chloride to form sulphonamide intermediate | Base (e.g., pyridine), low temperature |
| 3 | Amination | Reaction with dimethylamine or dimethylaminomethylene reagent to form the dimethylaminomethyleneamino substituent | Controlled temperature, inert atmosphere |
| 4 | Purification | Crystallization or chromatography to isolate pure product | Solvent selection based on solubility |
Reaction Mechanisms
- Esterification typically proceeds via nucleophilic attack of methanol on the carboxylic acid carbonyl carbon, catalyzed by acid.
- Sulphonylation involves electrophilic substitution of the sulphonyl chloride on the aromatic amine site.
- Amination with dimethylaminomethylene reagents introduces the dimethylaminomethylene group via condensation with the sulphonamide nitrogen.
Research Findings and Optimization
- The esterification step requires careful control of reaction time and temperature to avoid hydrolysis or overreaction.
- The sulphonylation reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of sulphonyl chloride.
- Introduction of the dimethylaminomethylene group is typically achieved using N,N-dimethylformamide dimethyl acetal or similar reagents, which react with sulphonamide nitrogen under mild conditions.
- The phenoxy and pyrrolidinyl groups are generally introduced prior to sulphonylation to avoid side reactions.
Summary Table of Preparation Parameters
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Esterification solvent | Methanol | Acid catalyst (e.g., H2SO4 or HCl) |
| Sulphonylation reagent | Sulphonyl chloride derivatives | Anhydrous, base present (pyridine) |
| Amination reagent | N,N-Dimethylformamide dimethyl acetal or dimethylamine | Inert atmosphere, mild heating |
| Reaction temperature | 0–80 °C | Step-dependent |
| Purification method | Recrystallization or column chromatography | Based on solubility and impurity profile |
Patents and Industrial Synthesis Insights
Patent literature (e.g., US Patent US8008283B2) related to sulphonamide benzoate derivatives indicates that similar compounds are prepared via multi-step synthesis involving esterification, sulphonylation, and amination steps, confirming the general synthetic strategy outlined above.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxy-5-(1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical formula is , with a molecular weight of approximately 407.398 g/mol. It exhibits a density of 1.36 g/cm³ and has a boiling point of 544.9°C at 760 mmHg . The structural characteristics contribute to its biological activity, particularly as a potential therapeutic agent.
Medicinal Chemistry Applications
-
Metalloprotease Inhibition :
- The compound has been identified as a potent inhibitor of metalloproteinases (MPs), which are enzymes involved in the breakdown of extracellular matrix components. This inhibition is crucial for treating conditions such as rheumatoid arthritis, osteoarthritis, and tumor metastasis . The effectiveness of these inhibitors stems from their ability to modulate the activity of MPs, thereby impacting disease progression.
-
Antitumor Activity :
- Preliminary studies suggest that this compound may exhibit antitumor properties. Research has indicated that related compounds can inhibit cancer cell proliferation in vitro, particularly against various human cancer cell lines like HepG2 (liver cancer) and MCF7 (breast cancer) . The mechanisms underlying this activity are likely linked to the compound's ability to interfere with cellular signaling pathways involved in tumor growth.
- Neuropharmacological Potential :
Biochemical Research Applications
- Screening Assays :
-
Drug Development :
- The unique properties of methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxy-5-(1-pyrrolidinyl)benzoate make it a candidate for further development into pharmaceuticals targeting specific biological pathways. Its ability to modulate enzyme activity positions it as a valuable tool in pharmacological research aimed at developing new treatments for complex diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxy-5-(1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness lies in its combination of substituents. Below is a comparison with analogous sulfonamide derivatives:
Physicochemical and Pharmacokinetic Properties
Therapeutic Potential
- Target Compound : Predicted to inhibit enzymes like carbonic anhydrase or tyrosine kinases due to its sulfonamide and heterocyclic motifs.
- Compound : Explicitly identified as a diuretic agent, highlighting the role of sulfonamide groups in modulating ion transport .
- Sulfamethoxazole : Validates the antimicrobial efficacy of sulfonamides but lacks the target’s complex substituents for multifunctional activity.
Q & A
Q. What synthetic strategies are recommended for preparing Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxy-5-(1-pyrrolidinyl)benzoate, and how do reaction conditions impact yield?
Methodological Answer: The compound’s synthesis likely involves multi-step reactions, starting with functionalization of the benzoate core. Key steps include:
- Sulfonamide Formation : Reacting a sulfonyl chloride intermediate with dimethylaminomethyleneamine under anhydrous conditions (e.g., DMF, 0–5°C) to install the sulphonyl group .
- Phenoxy and Pyrrolidinyl Substitution : Nucleophilic aromatic substitution (SNAr) at the 4- and 5-positions using phenoxide and pyrrolidine derivatives, respectively. Temperature control (80–120°C) and catalysts like K₂CO₃ are critical for regioselectivity .
- Esterification : Final methylation of the carboxylic acid precursor using methanol/H₂SO₄ or trimethylsilyl diazomethane .
Q. Critical Parameters :
Q. Table 1: Synthetic Analogues and Conditions from Literature
| Core Structure | Key Substituents | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl benzoate | Trioxotetrahydropyrimidinyl | DMF, 100°C, 12h | 68 | |
| Sulfonylurea | Dimethylaminomethylene | THF, RT, 6h | 72 |
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry :
- Chromatography :
Validation Example :
For a structural analog (Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate), LC-MS confirmed 95% purity with a retention time of 8.2 min .
Advanced Research Questions
Q. How should researchers design dose-response experiments to evaluate bioactivity while minimizing confounding variables?
Methodological Answer: Adopt a split-plot design to account for multiple factors:
- Main Plots : Vary compound concentrations (e.g., 0.1–100 µM).
- Subplots : Test biological replicates (e.g., cell lines or enzyme isoforms).
- Controls : Include vehicle (DMSO) and positive/negative controls (e.g., known inhibitors) .
Q. Data Analysis :
- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
- Apply ANOVA with post-hoc Tukey tests to compare group means .
Q. How can contradictions in solubility or stability data across solvents be systematically resolved?
Methodological Answer:
- Controlled Solvent Screening : Test solubility in DMSO, PBS, and ethanol at 25°C/37°C. Monitor degradation via UV-Vis (λ = 250–300 nm) over 24–72h .
- pH Stability Studies : Use buffered solutions (pH 3–9) and analyze by LC-MS to identify hydrolysis products (e.g., free benzoic acid) .
Case Study :
For environmentally persistent sulfonamides, accelerated stability testing under UV light revealed half-life variations (t₁/₂ = 2–48h) depending on substituents .
Q. What methodologies assess the compound’s environmental persistence and ecotoxicological risks?
Methodological Answer: Follow INCHEMBIOL Project Guidelines :
- Abiotic Studies :
- Biotic Studies :
Q. Table 2: Key Environmental Parameters
| Parameter | Test Method | Threshold for Concern |
|---|---|---|
| Hydrolysis t₁/₂ | OECD 111 | >30 days (persistent) |
| Log Kow | OECD 117 | >4.0 (bioaccumulative) |
| Algal EC₅₀ | OECD 201 | <1 mg/L (toxic) |
Q. How can structure-activity relationship (SAR) studies be optimized using structural analogs?
Methodological Answer:
- Analog Selection : Prioritize compounds with variations in sulphonyl, phenoxy, or pyrrolidinyl groups (e.g., trioxotetrahydropyrimidinyl derivatives in Table 1 ).
- Computational Modeling :
Case Study :
Sulfometuron-methyl (a sulfonylurea herbicide) showed enhanced herbicidal activity with electron-withdrawing substituents on the pyrimidine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
